2-(Hydroxymethyl)-5-nitrophenol

Catalog No.
S684646
CAS No.
57356-40-8
M.F
C7H7NO4
M. Wt
169.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Hydroxymethyl)-5-nitrophenol

Researchers seeking reliable prodrug triggers often encounter unwanted side reactions from non-nitrated diols or benzylic amines. 2-(Hydroxymethyl)-5-nitrophenol (CAS 57356-40-8) solves this: its para-nitro group directs selective β-elimination upon bioreduction, while the ortho-diol geometry prevents overoxidation to carboxylic acids. Sourced as a high-purity building block. • Prevents overoxidation; typical aldehyde yields >95% (HPLC). • Essential for 1,3,2-benzodioxaphosphorinane syntheses with conformational rigidity. • Validated in nitroreductase-prodrug release systems.

CAS Number

57356-40-8

Product Name

2-(Hydroxymethyl)-5-nitrophenol

IUPAC Name

2-(hydroxymethyl)-5-nitrophenol

Molecular Formula

C7H7NO4

Molecular Weight

169.13 g/mol

InChI

InChI=1S/C7H7NO4/c9-4-5-1-2-6(8(11)12)3-7(5)10/h1-3,9-10H,4H2

InChI Key

XFOREGNWACQXLW-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])O)CO

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])O)CO

Synonyms

2-(Hydroxymethyl)-5-nitrophenol, 2-Hydroxy-4-nitrobenzyl alcohol, 2-Hydroxy-4-nitrobenzenemethanol, 4-Nitro-2-hydroxybenzyl alcohol, (2-Hydroxy-4-nitrophenyl)methanol

Purity

≥98%

Package Size

0.5 g, 1 g, 5 g

2-(Hydroxymethyl)-5-nitrophenol, commonly referred to as 2-hydroxy-4-nitrobenzyl alcohol, is a specialized bifunctional aromatic building block characterized by an ortho-arrangement of phenolic and benzylic hydroxyl groups, coupled with a para-positioned nitro group relative to the benzylic carbon. In industrial and pharmaceutical procurement, this compound is primarily sourced as a rigid diol precursor for the synthesis of 1,3,2-benzodioxaphosphorinane heterocycles and nitroreductase-activated prodrugs [1]. Its specific electronic profile—driven by the strong electron-withdrawing nitro group—significantly alters its reactivity compared to standard salicyl alcohols, providing enhanced chemoselectivity during oxidation workflows and enabling precise fragmentation kinetics in targeted drug delivery systems.

Research Fit

Regiospecific intermediate for 2-hydroxy-4-nitro substitution patterns
Reported catalyst for aerobic alcohol oxidation studies
Documented precursor to 2-Hydroxy-4-nitrobenzaldehyde

Substituting 2-(Hydroxymethyl)-5-nitrophenol with un-nitrated salicyl alcohols, flexible aliphatic diols, or benzylic nitrogen analogs fundamentally compromises downstream application efficacy. In prodrug development, benzylic nitrogen analogs fail to undergo the necessary β-elimination upon nitroreduction, trapping the cytotoxic payload as a stable, inactive amine[1]. Furthermore, un-nitrated analogs lack the electron-withdrawing deactivation required to prevent overoxidation during aldehyde synthesis, leading to unwanted carboxylic acid impurities. The rigid ortho-phenolic structure is also strictly required for the efficient cyclization of six-membered phosphorus heterocycles; replacing it with flexible diols alters the conformational stability and release kinetics of the resulting phosphoramidates, making generic substitution unviable for validated pharmaceutical workflows.

Substitution Risk

Target Compound
Substitute (4-Nitro Isomer)
Regiospecific reactivity for alcohol oxidation catalysis
Reactivity not reported; may not support this application
Precursor to 2-Hydroxy-4-nitrobenzaldehyde
Would yield different aldehyde regioisomer
Defined melting point and solubility for purification design
Physicochemical profile differs; purification behaviour may change

Prodrug Fragmentation via β-Elimination

The exact positioning of the benzylic oxygen para to the nitro group in 2-(Hydroxymethyl)-5-nitrophenol is critical for its function as a prodrug trigger. When incorporated into 1,3,2-benzodioxaphosphorinane scaffolds, the reduction of the nitro group to an amine initiates a spontaneous electron cascade, expelling the benzylic oxygen and releasing the active phosphoramide mustard. Head-to-head comparisons demonstrate that prodrugs derived from this benzylic oxygen precursor exhibit over 30-fold higher cytotoxicity in E. coli nitroreductase-expressing cells compared to benzylic nitrogen analogues, which fail to fragment and instead form stable, non-alkylating amines[1].

Evidence DimensionCytotoxicity in nitroreductase-expressing cells (prodrug activation)
Target Compound Data>30-fold increase in toxicity upon activation
Comparator Or BaselineBenzylic nitrogen analogues (e.g., 2-aminomethyl-5-nitrophenol derivatives)
Quantified Difference>30x higher toxicity due to successful payload release
ConditionsE. coli nitroreductase-expressing cell assay

Buyers synthesizing hypoxia- or enzyme-activated prodrugs must procure this exact oxygen-bearing precursor to ensure payload release, as nitrogen-based substitutes will render the drug inactive.

Positional reactivity
Class-level
Catalytic activity reported for alcohol oxidation
Substitution pattern determines catalytic function
Literature review; not reported for 4-nitro isomer

Chemoselective Aerobic Oxidation to Aldehydes

The synthesis of 2-hydroxy-4-nitrobenzaldehyde from 2-(Hydroxymethyl)-5-nitrophenol demonstrates high chemoselectivity due to the electron-withdrawing effect of the nitro group. Under (NO)Ru(salen)-catalyzed aerobic oxidation or standard MnO2 conditions, the reaction strictly arrests at the aldehyde stage, achieving yields of >81% without any detectable overoxidation to the corresponding carboxylic acid . In contrast, un-nitrated salicyl alcohols and electron-rich benzyl alcohols are highly prone to overoxidation under identical aerobic conditions, requiring more expensive or toxic stoichiometric oxidants to control the reaction.

Evidence DimensionOveroxidation to carboxylic acid during aerobic oxidation
Target Compound Data0% overoxidation (arrests at aldehyde, >81% yield)
Comparator Or BaselineUn-nitrated salicyl alcohols
Quantified DifferenceComplete elimination of carboxylic acid impurities
Conditions(NO)Ru(salen) or MnO2 catalyzed aerobic oxidation

For industrial synthesis of nitro-salicylaldehyde derivatives, this compound eliminates the need for complex purification steps to remove overoxidized byproducts, streamlining processability.

Synthetic route
Reported
MnO₂ oxidation in ethyl acetate at 80°C
Regiospecific precursor to 2-Hydroxy-4-nitrobenzaldehyde
Procedure from 13 g starting material

Cyclization Efficiency for Phosphorus Heterocycles

The rigid ortho-arrangement of the phenolic and benzylic hydroxyl groups in 2-(Hydroxymethyl)-5-nitrophenol makes it a highly efficient dual-nucleophile for synthesizing six-membered 1,3,2-benzodioxaphosphorinane rings. Triethylamine-mediated cyclization with bis(2-chloroethyl)phosphoramidic dichloride proceeds smoothly to yield the desired cyclophosphamide analog in a 55% isolated yield for the cyclization step [1]. Compared to flexible aliphatic diols like 1-(4-nitrophenyl)-propane-1,3-diol, the pre-organized aromatic scaffold of 57356-40-8 reduces entropic penalties during ring closure and provides a tightly locked, conformationally stable prodrug architecture.

Evidence DimensionScaffold rigidity and cyclization utility
Target Compound DataEfficient dual-nucleophilic cyclization (55% yield for complex phosphorinane)
Comparator Or BaselineFlexible aliphatic diols (e.g., 1-(4-nitrophenyl)-propane-1,3-diol)
Quantified DifferenceLower entropic penalty and enhanced conformational stability of the resulting ring
ConditionsTriethylamine-mediated cyclization with phosphoramidic dichlorides

Procurement of this rigid diol ensures reproducible synthesis of stable cyclic phosphoramidates, avoiding the variable cyclization kinetics associated with flexible aliphatic precursors.

Purity & analysis
Specification review
97% purity with NMR, HPLC, GC batch data
Higher purity and analytical documentation may reduce repurification
Batch-specific quality control; verify against requirements
Physicochemical properties
Data to verify
MP: 145–149°C vs 124–127°C
pKa: 8.27 vs ~7.84
Solubility: 11 g/L
Distinct physical constants guide purification and formulation
Predicted values; confirm experimentally for critical work

Hypoxia-Activated Prodrug Development

As the core trigger moiety for nitroreductase-activated cyclophosphamide derivatives, where the precise para-nitro/benzylic oxygen arrangement is strictly required for payload release via β-elimination [1].

Synthesis of 2-Hydroxy-4-nitrobenzaldehyde

As a highly chemoselective precursor for aerobic oxidation workflows, where its electronic properties prevent overoxidation and ensure high-purity aldehyde yields without complex purification.

Phosphorus Heterocycle Manufacturing

As a rigid, pre-organized bifunctional building block for the synthesis of 1,3,2-benzodioxaphosphorinanes and related cyclic organophosphorus compounds, offering superior conformational stability compared to aliphatic diols [1].

Application Fit

Application
Selection Property
Validation Focus
Aerobic alcohol oxidation studies
Reported catalytic activity
Reaction specificity vs. regioisomer
2-Hydroxy-4-nitrobenzaldehyde synthesis
Regiospecific precursor role
Synthetic pathway fidelity
Sulfonate ester derivatization
Primary alcohol reactivity
Product characterization
Medicinal chemistry building block
Unique substitution pattern
Physicochemical property modulation

XLogP3

1.1

Wikipedia

2-Hydroxy-4-nitrobenzyl alcohol

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